Cas no 1522-41-4 (Ethyl 2-fluoroacetoacetate)

Ethyl 2-fluoroacetoacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl-2-fluoroacetoacetate
- 2-FLUORO-3-OXO-BUTANOIC ACID ETHYL ESTER
- 2-FLUORO-3-OXO-BUTYRIC ACID ETHYL ESTER
- FLUOROACETOACETIC ACID ETHYL ESTER
- ETHYL-2-FLUORO-3-OXOBUTANOATE
- ETHYL 2-FLUORO-3-OXOBUTYRATE
- BUTYRIC ACID, 2-FLUORO-3-OXO-, ETHYL ESTER
- 2-Fluoroacetoacetic Acid Ethyl Ester
- Ethyl 2-Fluoroacetoacetate
- ethyl 2-fluoro-3-oxobutanoate
- 2-Fluoro-3-oxobutanoic acid ethyl ester
- NSC 24563
- Ethy 2-fluoroacetoacetate
- ethyle2-fluoroacetoacetate
- ETHYL 2-FLUORO-3-OXOBUTYRAT
- Ethyl 2-fluoroacetoacetate,97%
- ethyl2-fluoroacetoacetate
- ethyl 2-fluoro-3-oxo-butanoate
- butanoic acid, 2-fluoro-3-oxo-, ethyl ester
- NSC24563
- ethyl 2-fluoroac
- FS-3902
- FT-0633633
- EN300-28252
- MFCD00215830
- CS-0151900
- ethyl2-fluoro-3-oxobutanoate
- DTXSID70282119
- SCHEMBL250103
- 2-Fluoro-3-oxobutanoic acid ethyl ester;Ethyl 2-fluoro-3-oxobutanoate;Ethyl 2-fluoro-3-oxobutyrate;NSC 24563
- SY010210
- NS00008330
- EC 629-671-3
- ethyl 2-fluoroacetoacetat
- SHTFQLHOTAJQRJ-UHFFFAOYSA-N
- NSC-24563
- AT18756
- Z254254500
- F0471
- J-008906
- 1522-41-4
- ethyl 2-fluoro-acetoacetate
- AKOS005063504
- AM84482
- BBL101791
- STL555588
- DB-043134
- Ethyl 2-fluoroacetoacetate
-
- MDL: MFCD00215830
- インチ: 1S/C6H9FO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3
- InChIKey: SHTFQLHOTAJQRJ-UHFFFAOYSA-N
- ほほえんだ: FC([H])(C(C([H])([H])[H])=O)C(=O)OC([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 148.05400
- どういたいしつりょう: 148.054
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 43.4
- 疎水性パラメータ計算基準値(XlogP): 0.8
- 互変異性体の数: 5
じっけんとくせい
- 色と性状: まだ確定していません。
- 密度みつど: 1.181 g/mL at 25 °C(lit.)
- ふってん: 85°C/19mmHg(lit.)
- フラッシュポイント: 華氏温度:194°f
摂氏度:90°c - 屈折率: n20/D 1.414(lit.)
- PSA: 43.37000
- LogP: 0.47660
- ようかいせい: 未確定
Ethyl 2-fluoroacetoacetate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H227-H315-H319
- 警告文: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- リスク用語:R36/37/38
- セキュリティ用語:S26-36
Ethyl 2-fluoroacetoacetate 税関データ
- 税関コード:29183000
Ethyl 2-fluoroacetoacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28252-0.5g |
ethyl 2-fluoro-3-oxobutanoate |
1522-41-4 | 93% | 0.5g |
$19.0 | 2023-09-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F0471-25g |
Ethyl 2-fluoroacetoacetate |
1522-41-4 | 94.0%(GC) | 25g |
¥970.0 | 2022-05-30 | |
Enamine | EN300-28252-1.0g |
ethyl 2-fluoro-3-oxobutanoate |
1522-41-4 | 92% | 1g |
$24.0 | 2023-05-03 | |
Enamine | EN300-28252-100.0g |
ethyl 2-fluoro-3-oxobutanoate |
1522-41-4 | 92% | 100g |
$211.0 | 2023-05-03 | |
Apollo Scientific | PC0995-25g |
Ethyl 2-fluoroacetoacetate |
1522-41-4 | 97+% | 25g |
£28.00 | 2025-03-21 | |
TRC | E918328-250mg |
Ethyl 2-Fluoroacetoacetate |
1522-41-4 | 250mg |
$ 50.00 | 2022-06-05 | ||
TRC | E918328-500mg |
Ethyl 2-Fluoroacetoacetate |
1522-41-4 | 500mg |
$ 65.00 | 2022-06-05 | ||
Fluorochem | 008668-25g |
Ethyl 2-fluoroacetoacetate |
1522-41-4 | >95.0%(GC) | 25g |
£49.00 | 2022-02-28 | |
Oakwood | 008668-25g |
Ethyl 2-fluoroacetoacetate |
1522-41-4 | 95% | 25g |
$70.00 | 2024-07-19 | |
abcr | AB148315-25 g |
Ethyl 2-fluoro-3-oxo-butanoate, 98%; . |
1522-41-4 | 98% | 25g |
€192.00 | 2022-06-02 |
Ethyl 2-fluoroacetoacetate 関連文献
-
Jia-Jia Cao,Xiang Wang,Shun-Yi Wang,Shun-Jun Ji Chem. Commun. 2014 50 12892
-
Hongbo Zhang,Jiteng Chen,Xiao-Ming Zhao Org. Biomol. Chem. 2016 14 7183
-
Richard D. Chambers,Mark A. Fox,Darren Holling,Takashi Nakano,Takashi Okazoe,Graham Sandford Lab Chip 2005 5 191
-
Richard D. Chambers,Darren Holling,Robert C. H. Spink,Graham Sandford Lab Chip 2001 1 132
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Ethyl 2-fluoroacetoacetateに関する追加情報
Ethyl 2-fluoroacetoacetate (CAS No. 1522-41-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-fluoroacetoacetate, identified by its Chemical Abstracts Service number CAS No. 1522-41-4, is a versatile and highly valuable compound in the realm of organic synthesis and pharmaceutical development. Its molecular structure, featuring a fluoro-substituted acetoacetate moiety, imparts unique reactivity and functional properties that make it indispensable in the synthesis of fine chemicals and biologically active molecules.
The compound is primarily recognized for its role as an intermediate in the preparation of various pharmacologically relevant molecules. Its ethyl ester group enhances solubility and stability, making it a preferred choice for synthetic chemists working on complex drug candidates. The presence of the fluorine atom at the α-position relative to the carboxyl groups introduces a level of electronic and steric modulation that is critical for fine-tuning the biological activity of derived compounds.
In recent years, Ethyl 2-fluoroacetoacetate has garnered significant attention in the context of developing novel therapeutic agents. One particularly noteworthy application lies in its use as a precursor for small-molecule inhibitors targeting enzyme-catalyzed reactions. These enzymes often play pivotal roles in metabolic pathways associated with diseases such as cancer, inflammation, and neurological disorders. By leveraging the reactivity of Ethyl 2-fluoroacetoacetate, researchers have been able to design molecules that selectively modulate enzyme activity, thereby offering potential therapeutic benefits.
The fluorine atom in Ethyl 2-fluoroacetoacetate exerts a profound influence on the electronic properties of adjacent functional groups. This phenomenon is particularly exploited in medicinal chemistry, where fluorine substitution can enhance binding affinity to biological targets, improve metabolic stability, and prolong drug half-life. Recent studies have demonstrated that derivatives of Ethyl 2-fluoroacetoacetate can serve as scaffolds for generating potent and selective kinase inhibitors, which are increasingly recognized as key players in oncology therapy.
Moreover, the compound's utility extends beyond pharmaceutical applications. It serves as a crucial building block in agrochemical research, where modified acetoacetate derivatives are being explored for their potential as herbicides and fungicides. The fluoro-substituent contributes to enhanced bioavailability and resistance profiles, making these compounds attractive for sustainable agricultural practices.
The synthesis of Ethyl 2-fluoroacetoacetate typically involves fluorinated acetoacetate esters or ketones through esterification or condensation reactions under controlled conditions. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have further refined its production process, ensuring high yields and purity levels required for industrial-scale applications.
Recent advancements in computational chemistry have also highlighted Ethyl 2-fluoroacetoacetate as a promising candidate for virtual screening initiatives. Molecular modeling studies indicate that its structural features align well with binding pockets of various therapeutic targets, suggesting its potential as a lead compound or scaffold for further derivatization. This approach has accelerated the discovery pipeline for new drug candidates by enabling rapid evaluation of large libraries of compounds.
In conclusion, Ethyl 2-fluoroacetoacetate (CAS No. 1522-41-4) represents a cornerstone intermediate in modern synthetic chemistry. Its unique structural attributes and reactivity profile have positioned it as a critical component in the development of innovative pharmaceuticals and agrochemicals. As research continues to uncover new applications and synthetic strategies involving this compound, its significance in advancing chemical biology and drug discovery is poised to grow even further.
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